C6-Methyl Substitution Improves BF3-Mediated AR Inhibition by 2-Fold Over the Unsubstituted Lead
In a cellular eGFP AR transcriptional assay in LNCaP cells, the 6-methyl-substituted derivative (compound 47) achieved an IC50 of 11 µM, representing a 2-fold improvement over the unsubstituted parent compound 32 (IC50 22 µM) [1]. This demonstrates that the C6-methyl group directly enhances BF3-mediated AR inhibition potency.
| Evidence Dimension | AR transcriptional inhibition potency (BF3-mediated) |
|---|---|
| Target Compound Data | IC50 = 11 µM (compound 47, 6-methyl-2-(2-phenoxyethylthio)-benzimidazole) |
| Comparator Or Baseline | IC50 = 22 µM (compound 32, unsubstituted 2-((2-phenoxyethyl)thio)-1H-benzimidazole) |
| Quantified Difference | 2-fold improvement (11 µM vs. 22 µM) |
| Conditions | eGFP AR transcriptional assay in LNCaP cells expressing ARR2PB; 3-day incubation; BF3 site-specific allosteric inhibition |
Why This Matters
The 2-fold potency gain confirms that C6-methyl is a performance-enhancing substitution, making the compound a superior starting point for SAR optimization and procurement over the unsubstituted scaffold.
- [1] Munuganti, R. S. N. et al. J. Med. Chem. 2013, 56 (3), 1136–1148. View Source
